molecular formula C20H20N6O9S B13397302 Latamoxef (stereochemistry undefined) CAS No. 78997-87-2

Latamoxef (stereochemistry undefined)

Cat. No.: B13397302
CAS No.: 78997-87-2
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-UHFFFAOYSA-N
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Description

Latamoxef, also known as moxalactam, is an oxacephem antibiotic that is typically grouped with cephalosporins. Unlike cephalosporins, which have a sulfur atom in their core structure, oxacephems like latamoxef have an oxygen atom instead. This compound is known for its broad-spectrum antibacterial activity and has been used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latamoxef involves several steps, starting from the benzhydrol ester of 6-aminopenicillanic acid. The key steps include:

    S-chlorination and Base Treatment: The benzhydrol ester is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride.

    Displacement with Propargyl Alcohol: This intermediate undergoes displacement with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer.

    Side Chain Protection and Reduction: The side chain is protected as phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst.

    Epoxidation and Opening: The reduced product is epoxidized with mCPBA and then opened with 1-methyl-1H-tetrazole-5-thiol to introduce the future C-3 side chain.

    Oxidation and Ozonolysis: Jones oxidation followed by ozonolysis and reaction with SOCl2 and pyridine gives the halide intermediate.

    Intramolecular Wittig Reaction: The final step involves displacement with PPh3 and Wittig olefination to form the 1-oxacephem structure.

Industrial Production Methods

Industrial production of latamoxef involves similar synthetic routes but is optimized for large-scale production. The process includes recrystallization methods to obtain high-purity latamoxef sodium intermediate solvate, which ensures good stability and easy storage .

Chemical Reactions Analysis

Latamoxef undergoes various chemical reactions, including:

    Oxidation: Jones oxidation is used in its synthesis to introduce specific functional groups.

    Reduction: Partial reduction of triple bonds using Lindlar catalyst.

    Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.

    Epoxidation: Formation of epoxides using mCPBA.

    Ozonolysis: Cleavage of double bonds to form aldehydes or ketones.

Common reagents used in these reactions include zinc chloride, Lindlar catalyst, mCPBA, SOCl2, and PPh3. The major products formed include various intermediates leading to the final 1-oxacephem structure .

Scientific Research Applications

Latamoxef has been extensively studied for its applications in various fields:

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Latamoxef is similar to other beta-lactam antibiotics, such as cephalosporins, but has unique features due to its oxacephem structure. Similar compounds include:

Latamoxef’s unique oxacephem structure provides it with distinct pharmacological properties, making it a valuable antibiotic in certain clinical scenarios .

Properties

IUPAC Name

7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860804
Record name 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78997-87-2
Record name 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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